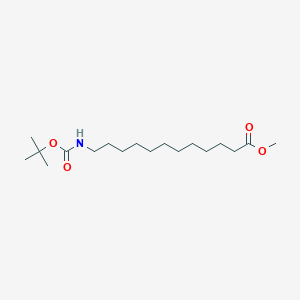
rac Galaxolidone Lactol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Galaxolidone Lactol: is a synthetic compound known for its aromatic properties. It is a derivative of the synthetic musk compound galaxolide. The compound is often used in the fragrance industry due to its long-lasting scent. It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: rac Galaxolidone Lactol can be synthesized through the reaction of appropriate starting materials with specific catalysts. The synthesis involves multiple steps, including cyclization and oxidation reactions. The reaction conditions typically require controlled temperatures and the use of organic solvents to facilitate the reactions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the use of high-purity starting materials and catalysts to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: rac Galaxolidone Lactol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
rac Galaxolidone Lactol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and its role as a fragrance ingredient in medicinal products.
Industry: Widely used in the fragrance industry for its long-lasting aromatic properties.
Mechanism of Action
The mechanism of action of rac Galaxolidone Lactol involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include specific olfactory receptors, and the pathways involved are part of the olfactory signaling cascade.
Comparison with Similar Compounds
Galaxolide: The parent compound from which rac Galaxolidone Lactol is derived.
Galaxolidone: Another derivative of galaxolide with similar aromatic properties.
Other Synthetic Musks: Compounds like tonalide and musk ketone, which also have long-lasting scents.
Uniqueness: this compound is unique due to its specific diastereomeric composition, which gives it distinct aromatic properties compared to other synthetic musks. Its stability and long-lasting scent make it a valuable ingredient in the fragrance industry.
Properties
CAS No. |
946845-14-3 |
|---|---|
Molecular Formula |
C₁₈H₂₆O₂ |
Molecular Weight |
274.4 |
Synonyms |
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran-1-ol_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




